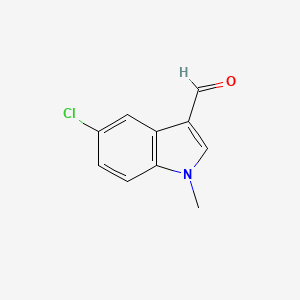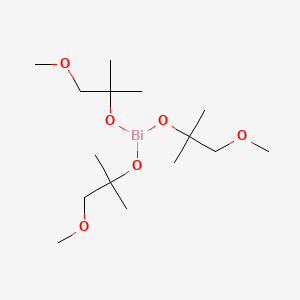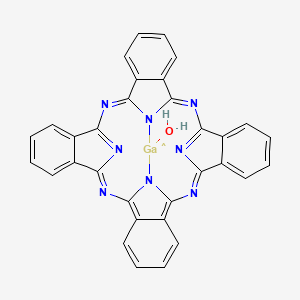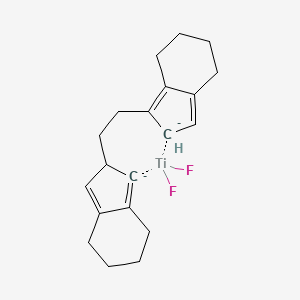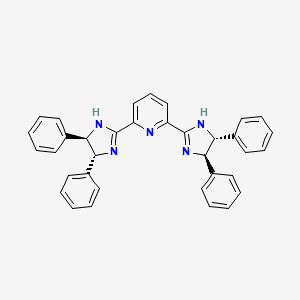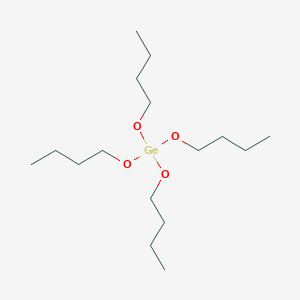
Tetra-n-butoxygermane, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra-n-butoxygermane, 97%: is an organogermanium compound with the molecular formula C16H36GeO4 Germanium n-butoxide . This compound is a colorless liquid that is sensitive to moisture and has a boiling point of approximately 143°C . It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Tetra-n-butoxygermane is typically synthesized through the reaction of germanium tetrachloride with n-butanol in the presence of a base. The reaction proceeds as follows:
GeCl4+4C4H9OH→Ge(OC4H9)4+4HCl
This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of tetra-n-butoxygermane involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is then purified through distillation to remove any impurities .
化学反应分析
Types of Reactions: Tetra-n-butoxygermane undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, it hydrolyzes to form germanium dioxide and n-butanol.
Ge(OC4H9)4+4H2O→GeO2+4C4H9OH
Oxidation: It can be oxidized to form germanium dioxide.
Substitution: It can undergo substitution reactions with other alcohols to form different germanium alkoxides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxygen or oxidizing agents.
Substitution: Various alcohols under anhydrous conditions.
Major Products Formed:
Hydrolysis: Germanium dioxide and n-butanol.
Oxidation: Germanium dioxide.
Substitution: Different germanium alkoxides.
科学研究应用
Tetra-n-butoxygermane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of germanium-based materials and compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of germanium oxide films and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of tetra-n-butoxygermane involves its ability to hydrolyze and form germanium dioxide, which can interact with various molecular targets. The pathways involved include:
Hydrolysis Pathway: The compound hydrolyzes to release germanium dioxide and n-butanol.
Oxidation Pathway: The compound can be oxidized to form germanium dioxide, which can then interact with other molecules.
相似化合物的比较
Germanium (IV) ethoxide: Similar in structure but with ethoxide groups instead of butoxide.
Germanium (IV) isopropoxide: Contains isopropoxide groups instead of butoxide.
Triethylgermanium hydride: Contains ethyl groups and hydrogen instead of butoxide.
Uniqueness: Tetra-n-butoxygermane is unique due to its specific butoxide groups, which provide distinct reactivity and properties compared to other germanium alkoxides. Its ability to form germanium dioxide upon hydrolysis makes it particularly useful in applications requiring germanium oxide films .
属性
CAS 编号 |
25063-27-8 |
|---|---|
分子式 |
C4H10GeO |
分子量 |
146.75 g/mol |
IUPAC 名称 |
tetrabutoxygermane |
InChI |
InChI=1S/C4H10O.Ge/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI 键 |
NFDJZOHWGXZZEX-UHFFFAOYSA-N |
SMILES |
CCCCO[Ge](OCCCC)(OCCCC)OCCCC |
规范 SMILES |
CCCCO.[Ge] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


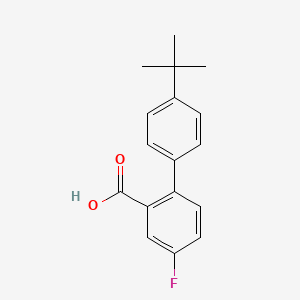
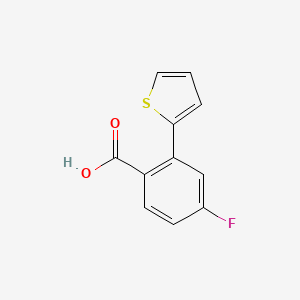
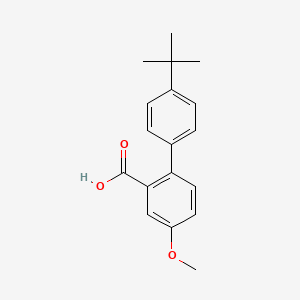
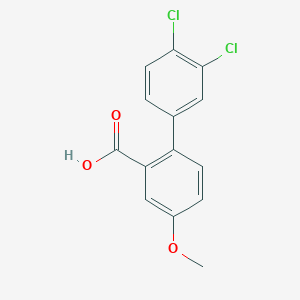
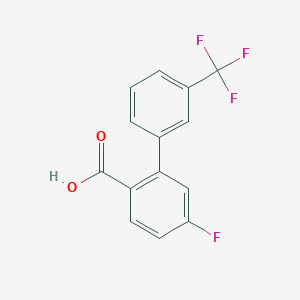
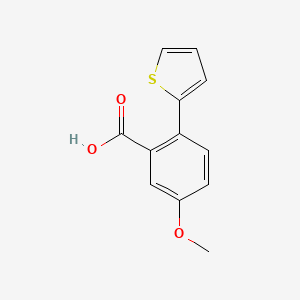
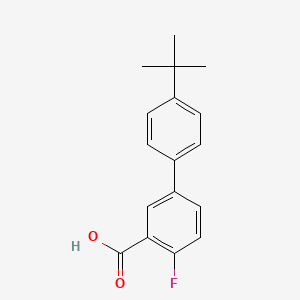

![tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate](/img/structure/B6286155.png)
